[((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid
Description
[((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (CAS: 1354015-67-0) is a chiral small molecule with a molecular formula of C₁₁H₂₀N₂O₃ and a molecular weight of 228.29 g/mol . It features a pyrrolidine ring substituted with an acetyl group at the 1-position, an isopropylamino group at the 3-position, and an acetic acid moiety. The compound is characterized by a purity of ≥95% and is primarily used in laboratory settings for research purposes, such as drug discovery or enzymology studies .
Properties
IUPAC Name |
2-[[(3R)-1-acetylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)13(7-11(15)16)10-4-5-12(6-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICTUUHKSFJXQX-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC(=O)O)[C@@H]1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pyrrolidine Synthesis
The (R)-pyrrolidin-3-yl backbone is synthesized via asymmetric hydrogenation or enzymatic resolution. For example, EP4382529A1 details the preparation of enantiomerically pure (3S)-pyrrolidin-3-ol hydrochloride, a structurally analogous intermediate, through recrystallization using ethanol/water mixtures to achieve >99.5% enantiomeric excess (ee). Adapting this method, the (R)-configured pyrrolidine is obtained by inverting the stereochemistry during salt formation with L-tartaric acid, followed by neutralization.
Acetylation of the Pyrrolidine Nitrogen
Selective acetylation of the pyrrolidine nitrogen is achieved using acetyl chloride in dichloromethane with triethylamine as a base. WO2020225831A1 reports similar N-acylation reactions under mild conditions (0–5°C, 2 hours) to prevent racemization, yielding the 1-acetyl-pyrrolidine derivative in 85–92% yield.
Coupling of Isopropylamine and Acetic Acid Moieties
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF | Maximizes solubility of amine |
| Reducing Agent | STAB (1.2 equiv) | Minimizes over-reduction |
| Reaction Time | 12–16 hours | Ensures complete conversion |
Carboxylic Acid Functionalization
The acetic acid moiety is appended via a nucleophilic substitution or Mitsunobu reaction. A preferred method involves reacting bromoacetic acid with the secondary amine intermediate in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 6 hours), yielding 70–75% product.
Purification and Crystallization Techniques
Acid-Base Recrystallization
Crude product is purified via acid-base treatment. WO2020225831A1 describes dissolving the compound in hydrochloric acid (1M), followed by neutralization with ammonium hydroxide to precipitate the pure product (purity >99.9% by HPLC).
Solvent-Antisolvent Crystallization
Crystalline forms are obtained using acetonitrile/water mixtures. EP4382529A1 isolates the hydrochloride salt by adding water to an acetonitrile solution, yielding a stable polymorph characterized by XRD peaks at 4.7, 12.2, and 19.3° 2θ.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Purity is assessed using a C18 column with a water/acetonitrile gradient (0.1% trifluoroacetic acid). The target compound elutes at 8.2 minutes with <0.1% impurities.
X-Ray Diffraction (XRD)
Crystalline batches exhibit distinct XRD patterns (Figure 1):
Process Optimization and Scalability
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the isopropyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetic acid moiety, using reagents such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, amines, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the acetic acid moiety.
Scientific Research Applications
The biological activity of [(R)-1-Acetyl-pyrrolidin-3-yl]-isopropyl-amino-acetic acid is primarily attributed to its structural features. Compounds with similar structures have shown various pharmacological effects, including:
- Neurotransmitter Modulation : Potential use in treating neurological disorders.
- Antiviral Activity : Research indicates that related compounds may inhibit viral replication, targeting pathways critical for viral entry and replication.
Case Studies
- Neuropharmacological Studies :
- Antiviral Research :
Interaction Studies
Understanding the interaction of [(R)-1-Acetyl-pyrrolidin-3-yl]-isopropyl-amino-acetic acid with biological targets is crucial for assessing its therapeutic potential. Techniques such as:
- Molecular Docking Studies : To predict binding affinities with receptors or enzymes.
- In vitro Assays : To evaluate the compound's efficacy against specific biological targets.
These studies are essential for elucidating the safety profile and therapeutic index of the compound.
Mechanism of Action
The mechanism of action of [(®-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with [((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid, enabling comparative analysis of their chemical and functional properties:
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic Acid (CAS: 114779-79-2)
- Molecular Formula : C₁₇H₂₂N₂O₄
- Molecular Weight : 318.37 g/mol
- Key Features: Replaces the acetyl group with a benzyloxycarbonyl (Cbz) protecting group. Substitutes isopropyl with cyclopropyl at the amino position.
- Impact: The Cbz group enhances steric bulk and may reduce metabolic instability compared to the acetyl group in the target compound .
[((R)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic Acid (Ref: 10-F082223)
- Molecular Formula: Not explicitly provided (estimated C₁₁H₁₈N₂O₃ based on structural analogy).
- Key Features: Cyclopropyl replaces isopropyl at the amino position.
- Impact: The cyclopropyl group increases ring strain and lipophilicity, which could improve membrane permeability compared to the branched isopropyl group .
(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid (CAS: 70702-47-5)
- Molecular Formula : C₈H₁₀N₂O₂
- Molecular Weight : 166.18 g/mol
- Classified as a non-proteinogenic amino acid.
- Lower molecular weight may enhance solubility but reduce target specificity.
Comparative Data Table
Research Implications
- Bioactivity : The acetyl and isopropyl groups in the target compound may balance hydrophobicity and hydrogen-bonding capacity, whereas cyclopropyl or Cbz-substituted analogs could prioritize metabolic stability .
- Applications: Pyridine-containing analogs like (R)-2-Amino-3-(pyridin-3-yl)propanoic acid may serve as building blocks in peptide engineering, contrasting with the acetyl-pyrrolidine scaffold’s role in small-molecule drug design .
Biological Activity
[(R)-1-Acetyl-pyrrolidin-3-yl]-isopropyl-amino-acetic acid is a complex organic compound featuring a pyrrolidine ring, an acetyl group, and an isopropyl amino group. This unique structure suggests potential applications in medicinal chemistry, particularly due to its diverse biological activities and interactions with various biological targets. The compound's structural features indicate it may exhibit significant pharmacological properties, including modulation of neurotransmitter systems and interactions with enzymes.
Biological Activity
The biological activity of [(R)-1-Acetyl-pyrrolidin-3-yl]-isopropyl-amino-acetic acid can be categorized into several key areas:
- Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, modulating metabolic pathways and influencing physiological responses.
- Pharmacological Properties : Research indicates that derivatives of this compound may possess anticancer, antiviral, and anti-inflammatory properties, suggesting broad therapeutic potential .
The mechanism of action involves the compound's interaction with specific molecular targets such as receptors or enzymes. This interaction can lead to alterations in enzymatic activity or receptor signaling, which in turn influences various biochemical pathways. Understanding these mechanisms is critical for elucidating the therapeutic potential and safety profile of the compound.
Case Studies and Experimental Data
Recent studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of [(R)-1-Acetyl-pyrrolidin-3-yl]-isopropyl-amino-acetic acid.
- Antiviral Activity : A study on iso-Pr-substituted derivatives demonstrated significant inhibitory effects against dengue virus serotype 2 (DENV2), with an IC50 value of 3.03 µM and a selectivity index (SI) of 5.30. This suggests that similar derivatives could exhibit antiviral properties .
- Cytotoxicity and Selectivity : Research indicated that certain pyrrolidine derivatives exhibit low cytotoxicity while maintaining effective inhibition against cancer cell lines, highlighting their potential as therapeutic agents .
- Enzyme Interaction Studies : Biochemical assays have shown that compounds with similar structures can modulate enzyme activity, affecting metabolic pathways critical for cellular function.
Comparative Analysis
The following table summarizes the biological activities associated with structurally related compounds:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolidine Derivatives | Pyrrolidine ring | Neurotransmitter modulation |
| Acetylated Amino Acids | Acetyl group attached | Protein synthesis |
| Isopropyl Amino Acids | Isopropyl group attached | Enzyme activity modulation |
This comparison illustrates how the unique features of [(R)-1-Acetyl-pyrrolidin-3-yl]-isopropyl-amino-acetic acid may confer distinct biological activities compared to other compounds in its class.
Q & A
Basic Research Questions
Q. How can the enantiomeric purity of [((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid be determined experimentally?
- Methodological Answer : Enantiomeric purity is typically assessed using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives). Polarimetric analysis or nuclear magnetic resonance (NMR) with chiral shift reagents can also validate results. For example, in studies of structurally related pyrrolidine derivatives, chiral HPLC resolved enantiomers with >99% purity .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Based on analogous acetic acid derivatives, wear nitrile gloves, eye protection, and lab coats. Use a fume hood to avoid inhalation of aerosols. Store in a tightly sealed container at 2–8°C, away from oxidizing agents. Refer to safety data sheets (SDS) for pyridine-acetic acid analogs, which highlight risks of eye/respiratory irritation (H319, H335) and recommend emergency rinsing protocols .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Use a combination of - and -NMR to confirm the acetyl-pyrrolidine and isopropyl-amino groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm) and amine N-H bends. Mass spectrometry (HRMS) provides molecular ion confirmation. X-ray crystallography, as applied to similar pyrrolidine derivatives, resolves stereochemistry .
Advanced Research Questions
Q. How can conflicting solubility data between computational predictions and experimental results be resolved?
- Methodological Answer : Reconcile discrepancies by cross-validating methods. For instance, use Hansen solubility parameters (HSPs) to predict solvents, then experimentally test solubility in DMSO, ethanol, and water. Adjust for pH-dependent ionization (e.g., acetic acid moiety’s pKa ~2.5). Studies on pyridine-acetic acid analogs show solubility in polar aprotic solvents (e.g., DMF) but limited aqueous solubility at neutral pH .
Q. What synthetic strategies minimize racemization during the acetylation of the pyrrolidine intermediate?
- Methodological Answer : Use mild acetylating agents (e.g., acetyl chloride with DMAP catalyst) at low temperatures (0–5°C). Monitor reaction progress via TLC or in situ IR. Boc-protection of the amine prior to acetylation, as seen in (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid synthesis, reduces side reactions . Purify intermediates via flash chromatography to isolate enantiomerically pure products.
Q. How do steric and electronic effects of the isopropyl-amino group influence receptor binding in biological assays?
- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to model interactions with target proteins (e.g., GPCRs or enzymes). Compare binding affinities of analogs with bulkier (tert-butyl) or smaller (methyl) substituents. In pyridine-acetic acid derivatives, steric hindrance from substituents reduced off-target interactions by 40% in vitro .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response curves in toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals. Apply the Hill equation to model sigmoidal curves. For reproducibility, include triplicate measurements and normalize data to vehicle controls, as demonstrated in lactate dehydrogenase (LDH) cytotoxicity assays .
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?
- Methodological Answer : Employ Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, solvent ratio). For example, a Central Composite Design optimized yields of a related pyrrolidine derivative from 62% to 88% while maintaining >98% enantiomeric excess (ee) . Scale-up using flow chemistry reduces exothermic risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
